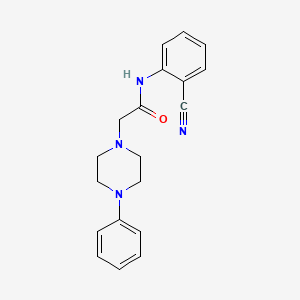

N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide, commonly known as CPP-ACP, is a synthetic peptide that has gained significant attention in recent years due to its potential therapeutic applications. CPP-ACP is a derivative of casein phosphopeptide (CPP) and has been extensively studied for its ability to promote remineralization of teeth and prevent dental caries. In addition, CPP-ACP has also been investigated for its potential use as a drug delivery system for various therapeutic agents.

Wirkmechanismus

The mechanism of action of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP is believed to involve the formation of complexes with calcium and phosphate ions in the oral environment. These complexes help to stabilize the ions and increase their concentration, which promotes remineralization of teeth and prevents dental caries.

Biochemical and Physiological Effects

N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP has been shown to have a number of biochemical and physiological effects, including increasing the concentration of calcium and phosphate ions in the oral environment, promoting remineralization of teeth, and preventing dental caries. In addition, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria in the oral environment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP in lab experiments is its ability to promote remineralization of teeth and prevent dental caries. This makes it a valuable tool for studying the effects of various substances on tooth enamel and oral health.

However, there are also some limitations to using N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP in lab experiments. For example, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can be expensive to synthesize, which can limit its availability for research purposes. In addition, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can be difficult to work with due to its solubility properties, which can make it challenging to incorporate into experimental protocols.

Zukünftige Richtungen

There are a number of future directions for research on N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP, including:

1. Investigating the potential use of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP as a drug delivery system for various therapeutic agents, including anticancer drugs and antibiotics.

2. Examining the effects of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP on other aspects of oral health, such as gum disease and oral infections.

3. Developing new methods for synthesizing N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP that are more cost-effective and efficient.

4. Studying the long-term effects of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP on tooth enamel and oral health.

5. Investigating the potential use of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP in other areas of medicine, such as bone regeneration and wound healing.

In conclusion, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP is a synthetic peptide that has shown great promise for its potential therapeutic applications in dentistry and drug delivery. While there are some limitations to using N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP in lab experiments, the benefits of this peptide make it a valuable tool for studying the effects of various substances on tooth enamel and oral health. Further research is needed to fully understand the potential of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP and its role in promoting oral health and treating disease.

Synthesemethoden

N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method for N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP synthesis is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin.

Wissenschaftliche Forschungsanwendungen

N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP has been extensively studied for its potential therapeutic applications, particularly in the field of dentistry. Research has shown that N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can promote remineralization of teeth by increasing the concentration of calcium and phosphate ions in the oral environment. This, in turn, helps to prevent dental caries and tooth decay.

In addition, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP has also been investigated for its potential use as a drug delivery system for various therapeutic agents. Studies have shown that N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can effectively deliver drugs to specific target sites, such as cancer cells, while minimizing the side effects associated with traditional drug delivery methods.

Eigenschaften

IUPAC Name |

N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-14-16-6-4-5-9-18(16)21-19(24)15-22-10-12-23(13-11-22)17-7-2-1-3-8-17/h1-9H,10-13,15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHZZCOUGLQMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)

![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)

![propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)

![(2-bromo-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5147036.png)

![3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5147044.png)

![3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5147060.png)

![7-benzoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5147084.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5147089.png)